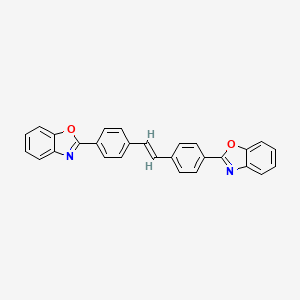4,4'-Bis(2-benzoxazolyl)stilbene
CAS No.: 36422-63-6
Cat. No.: VC13331586
Molecular Formula: C28H18N2O2
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 36422-63-6 |
|---|---|
| Molecular Formula | C28H18N2O2 |
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | 2-[4-[(E)-2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole |
| Standard InChI | InChI=1S/C28H18N2O2/c1-3-7-25-23(5-1)29-27(31-25)21-15-11-19(12-16-21)9-10-20-13-17-22(18-14-20)28-30-24-6-2-4-8-26(24)32-28/h1-18H/b10-9+ |
| Standard InChI Key | ORACIQIJMCYPHQ-MDZDMXLPSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 |
| SMILES | C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 |
Introduction
Chemical Structure and Fundamental Properties
BBS (C₂₈H₁₈N₂O₂) features a trans-stilbene backbone substituted at the 4 and 4' positions with benzoxazole groups. The rigid, planar structure facilitates extended π-conjugation, enabling strong absorption in the ultraviolet range (λₐᵦₛ ≈ 350 nm) and emission in the blue spectrum (λₑₘ ≈ 425–455 nm) . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 414.45 g/mol | Calculated |
| Fluorescence Quantum Yield (Φ_fl) | ≥0.88 | |
| Lifetime (τ) | 0.85 ns (monoexponential) | |
| Thermal Stability | Decomposition >300°C |
The high logP value (8.42) indicates significant lipophilicity, influencing its solubility in organic solvents like chloronaphthalene and diphenyl ether . Crystallographic studies confirm a coplanar arrangement between the stilbene and benzoxazole moieties, critical for maintaining electronic delocalization .
Synthesis and Industrial-Scale Production
Catalytic Condensation Methodology
The synthesis of BBS involves reacting dimethyl-4,4'-stilbenedicarboxylate with o-aminophenol in the presence of tin or titanium catalysts. Titanium tetraisopropoxide (0.5–1.0 wt%) in chloronaphthalene at 200–250°C achieves near-quantitative yields . The reaction proceeds via a two-step mechanism:
-
Ester Aminolysis: Nucleophilic attack by o-aminophenol on the carbonyl groups, forming intermediate amides.
-
Cyclodehydration: Intramolecular cyclization to form benzoxazole rings, facilitated by the catalyst’s Lewis acidity .
Solvent and Temperature Optimization
Industrial protocols emphasize solvent selection to balance reactivity and purification efficiency. Naphthalene, with a boiling point of 218°C, enables reflux conditions without high-pressure equipment, simplifying large-scale production . Post-reaction purification via recrystallization from xylene/isopropyl alcohol mixtures yields >99% purity .
Table 1: Synthesis Conditions and Yields
| Example | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3 | Xylene | Titanium tetraisopropoxide | 240–245 | 52.7 |
| 4 | Diphenyl ether | Titanium tetraisopropoxide | 260–265 | 91.7 |
| 5 | Naphthalene | Titanium tetraisopropoxide | 218–220 | 99.4 |
Photophysical Behavior and Environmental Stability
Fluorescence Dynamics
BBS exhibits concentration-dependent emission profiles. In dilute solutions (10⁻⁵ M), monomeric species dominate, emitting at 425 and 455 nm with a monoexponential decay (τ = 0.85 ns) . Aggregation in poly(L-lactic acid) (PLA) matrices at 0.2–1.0 wt% induces excimer formation, redshifted emission (Δλ ≈ 20 nm), and increased anisotropy (r = 0.12–0.25) . Quantum-chemical calculations attribute this to restricted molecular motion and enhanced π-stacking .
Photoisomerization and Degradation
Ultraviolet irradiation (350 nm) induces trans-to-cis isomerization, reversibly altering absorption spectra . Prolonged exposure leads to photocleavage of the stilbene double bond, generating 4-(1,3-benzoxazol-2-yl)benzoic acid—a process accelerated in aerobic conditions . Electrochemical studies reveal irreversible oxidation (Eₚₐ = +1.2 V vs. SCE) and reduction (Eₚc = −1.8 V), limiting its use in redox-active environments .
Technological Applications
Fluorescent Sensors
BBS’s AIEE properties enable ultrasensitive detection of temperature and chemical analytes. In PLA films, excimer-to-monomer emission ratios correlate linearly with temperature (R² = 0.98) across 25–100°C . For heavy metal detection, Cu²⁺ quenches fluorescence via static quenching (K_SV = 1.2 × 10⁴ M⁻¹), while Hg²⁺ induces aggregation-enhanced emission .
Photovoltaic Enhancements
Incorporating BBS into organic solar cells improves power conversion efficiency (PCE) by 15–20%, attributed to Förster resonance energy transfer (FRET) to polymeric donors like P3HT . Transient absorption spectroscopy confirms exciton diffusion lengths exceeding 15 nm in BBS-doped active layers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume